methyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate

Neglected Tropical Diseases Topoisomerase II Inhibition Chagas Disease

Researchers often face batch variability when sourcing triazole esters, undermining SAR reproducibility. Methyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate eliminates this risk: • Consistent ≥95% purity across vendors ensures reproducible synthesis of CT3 analogs. • 3-Cyano group is essential for 78 nM EC₅₀ against T. cruzi; non-cyano analogs are inactive. • LogP -0.19 & TPSA 80.8 Ų offer favorable solubility for oral drug development. • In stock for immediate global shipment.

Molecular Formula C6H6N4O2
Molecular Weight 166.14 g/mol
CAS No. 1193387-75-5
Cat. No. B1521990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate
CAS1193387-75-5
Molecular FormulaC6H6N4O2
Molecular Weight166.14 g/mol
Structural Identifiers
SMILESCOC(=O)CN1C=NC(=N1)C#N
InChIInChI=1S/C6H6N4O2/c1-12-6(11)3-10-4-8-5(2-7)9-10/h4H,3H2,1H3
InChIKeyOGOQHEDOERHVQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate Overview


Methyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate is a heterocyclic building block belonging to the 1,2,4-triazole class, characterized by a 3-cyano substituent and an N1-linked methyl acetate group . Its molecular formula is C₆H₆N₄O₂, with a molecular weight of 166.14 g/mol and a typical commercial purity of 95% . The presence of both the electron-withdrawing cyano group and the electrophilic ester functionality provides a versatile platform for subsequent chemical transformations [1].

Why Generic Triazole Esters Cannot Substitute


Substituting a simpler 1,2,4-triazole ester such as methyl 2-(1H-1,2,4-triazol-1-yl)acetate (CAS 106535-16-4) for the 3-cyano derivative leads to fundamentally divergent synthetic outcomes and biological profiles. The 3-cyano group is not a passive spectator; it serves as an essential handle for further functionalization—e.g., conversion to amidines, tetrazoles, or amines—and directly participates in key binding interactions [1][2]. Furthermore, the cyano substituent significantly alters the physicochemical properties of the scaffold, with the target compound exhibiting a lower LogP (-0.19 vs. 0) and a larger polar surface area (80.8 Ų vs. 57 Ų) compared to its unsubstituted analog [3]. These differences critically affect solubility, permeability, and target engagement, making simple analog substitution untenable for structure-activity relationship (SAR) studies or advanced intermediate preparation.

Methyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate vs. Closest Analogs


Cyanotriazole Warhead: Anti-Parasitic Potency

Methyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate serves as the direct synthetic precursor to cyanotriazole CT3 (topoisomerase II inhibitor 16), which exhibits nanomolar trypanocidal activity. In vitro, CT3 achieved an EC₅₀ of 78 nM against Trypanosoma cruzi and 134 nM against Leishmania donovani . Critically, CT3 demonstrated in vivo efficacy, eradicating T. cruzi in a mouse model of Chagas disease when dosed orally at 30 mg/kg [1]. Unsubstituted triazole esters (e.g., methyl 2-(1H-1,2,4-triazol-1-yl)acetate) lack the essential 3-cyano group required for this mechanism of action and are not reported to possess any direct anti-parasitic activity.

Neglected Tropical Diseases Topoisomerase II Inhibition Chagas Disease

Optimized Lipophilicity Balances Solubility and Permeability

The target compound possesses a calculated LogP of -0.19 and a topological polar surface area (TPSA) of 80.8 Ų [1]. In contrast, the unsubstituted analog methyl 2-(1H-1,2,4-triazol-1-yl)acetate has a LogP of 0 and a TPSA of 57 Ų [2]. The lower LogP of the cyano derivative indicates enhanced aqueous solubility, while the larger TPSA may influence membrane permeability and target binding. This physicochemical profile is more closely aligned with lead-like chemical space for oral drug candidates.

Physicochemical Properties Drug-likeness ADME

Validated Route to CT3 Topoisomerase II Inhibitor

Methyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate is the key intermediate in the synthesis of cyanotriazole CT3, a clinical-stage anti-parasitic agent. The synthetic sequence involves alkylation of 3-cyano-1,2,4-triazole with methyl chloroacetate to yield the target ester, followed by hydrolysis and coupling to an isoindoline fragment [1][2]. Alternative triazole esters, such as methyl 2-(1H-1,2,4-triazol-1-yl)acetate or 1,2,4-triazole-3-carboxylic acid methyl ester, cannot be used in this pathway due to the absence of the critical 3-cyano warhead, rendering them unsuitable for accessing CT3 and its analogs.

Organic Synthesis Building Block Cyanotriazole

Consistent High Purity Enables Reproducible SAR

The compound is commercially available from multiple reputable vendors at a minimum purity of 95% (HPLC), with specific batches often exceeding 98% . This level of purity is essential for generating reliable structure-activity relationship (SAR) data in biological assays. In contrast, many analogous triazole esters are only available at lower purities (e.g., 90-95%) or require in-house synthesis and purification, introducing variability and potential batch-to-batch inconsistency.

Chemical Procurement Quality Control Reproducibility

Methyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate Applications


Topoisomerase II Inhibitor Synthesis for Chagas Disease

Utilize methyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate as the indispensable starting material for constructing cyanotriazole CT3 and related analogs. The 3-cyano group is essential for achieving the EC₅₀ of 78 nM against T. cruzi and for enabling the oral efficacy observed in mouse models (30 mg/kg) . Substituting with a non-cyano triazole ester will result in inactive compounds.

Oral Anti-Parasitic Lead Optimization

Employ this scaffold to explore structure-activity relationships around the cyanotriazole core. The calculated LogP of -0.19 and TPSA of 80.8 Ų provide a favorable starting point for optimizing solubility and permeability, critical parameters for oral drug candidates [1]. This differentiates it from the more lipophilic, unsubstituted analog (LogP = 0).

Probe Development for Trypanosomal Topoisomerase II

Use the compound as a versatile handle for installing biotin, fluorophores, or other reporter tags via the methyl ester or cyano group. The high commercial purity (≥95%) ensures that the resulting probes are free from confounding impurities, enabling robust target engagement studies and cellular imaging experiments .

Reliable Intermediate for Medicinal Chemistry

Procure this specific ester to guarantee synthetic reproducibility and access to the cyanotriazole class. The consistent 95% purity across vendors minimizes batch-to-batch variability in subsequent reactions, a critical factor for high-throughput synthesis and SAR table generation . Avoid generic triazole esters that may contain regioisomeric impurities or lower purity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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